Superior Vascular Disruption: Tubulin/HDAC-IN-2 Outperforms Combined Administration of Parent Compound and SAHA
Tubulin/HDAC-IN-2 (II-19k) demonstrates vascular disrupting effects that are qualitatively and quantitatively more pronounced than the combined administration of its parent compound 8 (tubulin inhibitor) and the FDA-approved HDAC inhibitor SAHA (vorinostat) at equivalent concentrations [1]. This head-to-head experimental comparison directly validates the design rationale for a single-molecule dual inhibitor over a two-drug combination approach.
| Evidence Dimension | Vascular disrupting effect potency |
|---|---|
| Target Compound Data | More pronounced vascular disruption |
| Comparator Or Baseline | Combined administration of parent compound 8 plus SAHA (vorinostat) |
| Quantified Difference | Qualitatively and quantitatively more pronounced (exact fold-change not reported in abstract) |
| Conditions | In vitro vascular disruption assay (specific model details in full text of Zhu et al., Eur J Med Chem 2023) |
Why This Matters
This evidence eliminates the procurement need for two separate inhibitors (a tubulin agent plus an HDAC inhibitor) and demonstrates that a single integrated molecule achieves superior functional effect, simplifying experimental workflows and reducing variability from drug-drug interactions.
- [1] Zhu H, et al. Synthesis and bioevaluation of novel stilbene-based derivatives as tubulin/HDAC dual-target inhibitors with potent antitumor activities in vitro and in vivo. Eur J Med Chem. 2023; 257:115529. View Source
